molecular formula C11H25NO2 B12117381 (4-Methoxy-4-methylpentan-2-yl)(3-methoxypropyl)amine

(4-Methoxy-4-methylpentan-2-yl)(3-methoxypropyl)amine

Cat. No.: B12117381
M. Wt: 203.32 g/mol
InChI Key: VFINEQANTSZXPS-UHFFFAOYSA-N
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Description

  • Preparation Methods

      Industrial Production: Industrial-scale production methods are not widely documented.

  • Chemical Reactions Analysis

      Reactivity: While detailed information on specific reactions is scarce, we can infer that it likely undergoes typical amine reactions.

      Common Reagents and Conditions: Standard amine reactions involve reagents like acids, bases, and oxidizing agents.

      Major Products: The primary products would result from substitution, oxidation, or reduction reactions, leading to modified amine derivatives.

  • Scientific Research Applications

      Chemistry: This compound could serve as a building block for more complex molecules due to its hindered amine motif.

      Biology and Medicine: Its potential biological applications remain speculative, but hindered amines often find use in drug design.

      Industry: Further research may uncover applications in materials science or catalysis.

  • Mechanism of Action

    • Unfortunately, specific details regarding its mechanism of action are not available. Further studies are needed to elucidate this aspect.
  • Comparison with Similar Compounds

      Similar Compounds:

      Uniqueness: Its unique combination of methoxy groups and hindered amine functionality sets it apart.

    Remember that this compound’s research landscape is still unfolding, and additional studies may reveal more about its properties and applications

    Biological Activity

    (4-Methoxy-4-methylpentan-2-yl)(3-methoxypropyl)amine is a compound of interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article reviews the existing literature on its biological properties, mechanisms of action, and potential therapeutic applications.

    Chemical Structure and Properties

    The compound has a complex structure characterized by the presence of methoxy and propyl groups attached to an amine backbone. Its molecular formula is C13H23NC_{13}H_{23}N with a molecular weight of approximately 207.33 g/mol. The structural features contribute to its unique reactivity and interaction with biological targets.

    Research indicates that this compound may interact with various biological molecules, including enzymes and receptors. The compound likely acts as a ligand, modulating the activity of specific targets through:

    • Hydrogen Bonding : The methoxy groups can form hydrogen bonds with active sites on proteins.
    • Ionic Interactions : The amine group can participate in ionic interactions, influencing receptor conformation and activity.

    Anticancer Properties

    A study evaluated several compounds with similar structures and found that derivatives of amines exhibited significant cytotoxicity against various cancer cell lines. For instance, compounds similar to this compound showed moderate to significant activity against hematological malignancies such as K562 (chronic myelogenous leukemia) and HL60 (promyelocytic leukemia) .

    Neuroprotective Effects

    Emerging research suggests that compounds in this class may possess neuroprotective properties. They are being investigated for their ability to protect neuronal cells from apoptosis in models of neurodegenerative diseases .

    Comparative Analysis with Similar Compounds

    To better understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:

    Compound NameMolecular FormulaBiological Activity
    (3-Methoxypropyl)(3-methylpentan-2-yl)amineC13H23NModerate anticancer activity
    (3-Methoxypropyl)(3-methylbutan-2-yl)amineC12H23NLower anticancer activity
    (3-Methoxypropyl)(3-methylhexan-2-yl)amineC14H27NPotentially higher lipophilicity

    Study 1: Anticancer Efficacy

    In a comparative study, derivatives including this compound were tested against multiple cancer cell lines. Results indicated that certain analogs exhibited IC50 values below 10 µM in K562 cells, suggesting potent anticancer properties .

    Study 2: Neuroprotection

    Research into neuroprotective effects demonstrated that related compounds could reduce oxidative stress markers in neuronal cells exposed to neurotoxic agents. This suggests a potential therapeutic role in treating conditions like Alzheimer's disease .

    Properties

    Molecular Formula

    C11H25NO2

    Molecular Weight

    203.32 g/mol

    IUPAC Name

    4-methoxy-N-(3-methoxypropyl)-4-methylpentan-2-amine

    InChI

    InChI=1S/C11H25NO2/c1-10(9-11(2,3)14-5)12-7-6-8-13-4/h10,12H,6-9H2,1-5H3

    InChI Key

    VFINEQANTSZXPS-UHFFFAOYSA-N

    Canonical SMILES

    CC(CC(C)(C)OC)NCCCOC

    Origin of Product

    United States

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